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(2S,4S)-2-amino-4-methylhexanoic acid -

(2S,4S)-2-amino-4-methylhexanoic acid

Catalog Number: EVT-15454482
CAS Number:
Molecular Formula: C7H15NO2
Molecular Weight: 145.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(2S,4S)-2-amino-4-methylhexanoic acid is a natural product found in Aesculus californica with data available.
Overview

(2S,4S)-2-amino-4-methylhexanoic acid, also known as homoisoleucine, is a non-proteinogenic amino acid with significant biochemical relevance. It has the molecular formula C7H15NO2\text{C}_7\text{H}_{15}\text{NO}_2 and a molecular weight of approximately 145.20 g/mol. This compound is characterized by its chiral centers, specifically at the second and fourth carbons, which contribute to its unique stereochemical properties and biological activities. The compound is classified under organic acids and derivatives, specifically within the category of amino acids.

Synthesis Analysis

Methods

The synthesis of (2S,4S)-2-amino-4-methylhexanoic acid can be achieved through several methods, each employing different strategies to ensure the desired stereochemistry:

  • Asymmetric Hydrogenation: A common method involves the asymmetric hydrogenation of a precursor such as 2-amino-4-methylhex-5-enoic acid using chiral rhodium catalysts. This reaction typically occurs under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.
  • Biocatalytic Processes: On an industrial scale, biocatalysts or enzymatic methods may be utilized for synthesis. These methods are often preferred due to their efficiency and reduced environmental impact compared to traditional chemical synthesis techniques.

Technical Details

The choice of catalysts and reaction conditions is crucial for achieving the desired enantiomeric purity. Parameters such as temperature, pressure, and the type of chiral catalyst can significantly influence the outcome of the synthesis.

Molecular Structure Analysis

Structure

The molecular structure of (2S,4S)-2-amino-4-methylhexanoic acid features two chiral centers, leading to its specific stereochemistry. The structural representation can be summarized as follows:

  • Molecular Formula: C7H15NO2\text{C}_7\text{H}_{15}\text{NO}_2
  • Molecular Weight: 145.20 g/mol
  • Exact Mass: 145.1103 g/mol
  • Topological Polar Surface Area: 63.30 Ų
  • LogP: -1.00 (indicating hydrophilicity)

The compound's three-dimensional structure plays a crucial role in its biological function and interaction with other molecules .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-2-amino-4-methylhexanoic acid can undergo several types of chemical reactions:

  • Oxidation: The compound can be oxidized to form keto acids or aldehydes using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert it into various amino alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can introduce functional groups into the molecule when reacted with alkyl halides or acyl chlorides under suitable conditions.

Technical Details

The specifics of these reactions depend on the reagents used and the reaction conditions applied. For example, oxidation typically requires acidic conditions to facilitate the conversion.

Mechanism of Action

(2S,4S)-2-amino-4-methylhexanoic acid interacts with various biological targets due to its stereochemistry. It can act as an enzyme inhibitor by mimicking natural substrates, effectively blocking enzyme active sites and preventing catalysis. This mechanism is particularly relevant in contexts such as drug design where specificity in binding is crucial.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: 145.20 g/mol
  • Density: Not available
  • Boiling Point: Not available
  • Melting Point: Not available
  • Flash Point: Not available

Chemical Properties

  • Hydrogen Bond Donors: 2
  • Hydrogen Bond Acceptors: 2
  • Rotatable Bonds: 4
  • Topological Polar Surface Area: 63.30 Ų
  • LogP Value: -1.00 indicates it is more soluble in water than in lipids .

These properties contribute to its solubility and reactivity in biological systems.

Applications

(2S,4S)-2-amino-4-methylhexanoic acid has several scientific applications:

  1. Biochemical Research: It is studied for its role in protein metabolism and muscle physiology.
  2. Therapeutic Development: Due to its ability to activate the mammalian target of rapamycin pathway, it has potential applications in muscle growth and repair contexts.
  3. Synthetic Chemistry: Its unique structure allows it to serve as a valuable building block in peptide synthesis and medicinal chemistry .
Biosynthesis and Enzymatic Incorporation Mechanisms of (2S,4S)-2-amino-4-methylhexanoic Acid

(2S,4S)-2-amino-4-methylhexanoic acid (AMHA) represents a structurally distinct non-canonical amino acid (ncAA) characterized by its branched aliphatic chain with a methyl group at the C4 position. This structural feature confers unique steric and electronic properties that differentiate it from proteinogenic amino acids like leucine or isoleucine [1]. Its incorporation into polypeptides necessitates specialized biosynthetic and translational machinery, primarily leveraging engineered cellular systems that exploit the natural flexibility of the ribosomal translation apparatus toward structural analogs of canonical amino acids.

Translational Activity in Bacterial Expression Systems

AMHA functions effectively as a translational substrate in microbial expression hosts, particularly in Escherichia coli strains engineered for residue-specific incorporation. This process relies on the global replacement strategy, wherein a canonical amino acid (typically leucine due to structural similarity) is systematically substituted by AMHA throughout the proteome. Successful incorporation requires:

  • Auxotrophic Host Strains: Leucine-auxotrophic E. coli strains cannot synthesize leucine endogenously. Culturing these strains in minimal media depleted of leucine but supplemented with high concentrations of AMHA forces the cellular machinery to utilize AMHA as a surrogate [3].
  • Cellular Uptake and Pool Manipulation: AMHA must be efficiently transported into the cell, typically via native broad-specificity amino acid transporters. Intracellular concentrations of AMHA must significantly exceed residual leucine levels to outcompete the natural substrate during aminoacylation [3].
  • Ribosomal Acceptance: Once charged onto tRNA^Leu, the AMHA moiety is delivered to the ribosome and incorporated into nascent polypeptides wherever a leucine codon (e.g., UUA, UUG, CUU, CUC, CUA, CUG) appears in the mRNA template. This results in the synthesis of "alloproteins" containing AMHA at positions normally occupied by leucine [3] [7]. While generally robust, incorporation efficiency varies significantly depending on the target protein sequence and structural context, sometimes leading to reduced protein yields or misfolding if AMHA incorporation disrupts critical interactions.

Substrate Specificity of Leucyl-tRNA Synthetase for Non-Canonical Amino Acid Activation

The fidelity of genetic code translation rests primarily on aminoacyl-tRNA synthetases (AARSs). Leucyl-tRNA synthetase (LeuRS) is responsible for activating leucine and charging it onto cognate tRNA^Leu molecules. AMHA incorporation hinges critically on the ability of LeuRS to recognize and activate this ncAA, albeit with altered kinetics compared to its natural substrate. Key aspects include:

  • Activation Step Tolerance: LeuRS activates amino acids through the formation of an aminoacyl-adenylate intermediate (AA-AMP) using ATP. Structural studies suggest that the LeuRS editing domain typically hydrolyzes non-cognate or structurally similar amino acids to maintain fidelity. However, AMHA’s structural resemblance to leucine (differing primarily in the placement of the methyl branch – on C4 instead of Cγ in leucine) allows it to bypass the synthetic active site to some extent but often triggers editing domain hydrolysis, limiting overall charging efficiency [3] [4].
  • Kinetic Discrimination: LeuRS exhibits significantly lower catalytic efficiency (k~cat~/K~M~) for AMHA compared to leucine. This discrimination arises from both reduced affinity (higher K~M~ for AMHA) and a slower rate of aminoacyl-adenylate formation (k~cat~) [2] [4].
  • Engineering to Improve Acceptance: Wild-type LeuRS often poorly accommodates AMHA. Strategies to enhance incorporation include using mutant LeuRS variants with relaxed substrate specificity or impaired editing function (e.g., mutations in the editing domain like T252Y in E. coli LeuRS), or supplementing with heterologous LeuRS enzymes exhibiting broader substrate tolerance [3] [4].

Table 1: Key Kinetic Parameters for LeuRS Activation of Leucine vs. AMHA

SubstrateK~M~ (μM)*k~cat~ (s^-1^)*k~cat~ / K~M~ (s^-1^ M^-1^)Relative Efficiency (%)
L-Leucine10 - 5010 - 202.0 × 10^5^ - 4.0 × 10^5^100
AMHA200 - 10000.5 - 2.05.0 × 10^2^ - 2.0 × 10^3^0.1 - 1.0

Data derived from representative ATP-PPi exchange assays under similar conditions [2] [4]. Values are approximate ranges.

Kinetic Analysis of ATP-PPi Exchange Reactions in Aminoacylation Processes

The amino acid activation step catalyzed by AARSs, including LeuRS, is classically monitored using the ATP/[³²P]PPi exchange assay. This kinetic method relies on the reversibility of the adenylate formation step:

Amino Acid + ATP + E ⇆ E-(AA-AMP) + PPi

The assay measures the AARS-catalyzed incorporation of radiolabeled pyrophosphate ([³²P]PPi) into ATP, which is proportional to the rate of aminoacyl-adenylate formation. However, the discontinuation of [³²P]PPi necessitated methodological innovation:

  • [³²P]ATP/PPi Exchange Assay: This modified assay utilizes readily available γ-[³²P]ATP as the labeled component. The principle remains equilibrium-based: LeuRS catalyzes the exchange between γ-[³²P]ATP and unlabeled ATP in the presence of amino acid and PPi. The formation of γ-[³²P]ATP from [³²P]ADP and unlabeled PPi via the reverse reaction is monitored. The rate of radiolabeled ATP formation correlates directly with the forward rate of amino acid activation [2].
  • Application to AMHA Kinetics: This assay has been successfully applied to characterize LeuRS activation of AMHA. Results confirm that AMHA is activated by LeuRS, forming AMHA-AMP, but with significantly slower kinetics compared to leucine. The assay provides reliable measurements of K~M~ and k~cat~ for AMHA, quantifying the inherent kinetic penalty LeuRS imposes on this ncAA substrate [2] [4]. The data obtained aligns with the lower incorporation efficiencies observed in vivo and in vitro.

Table 2: Comparison of Amino Acid Activation Assays for LeuRS

Assay NameRadiolabeled CompoundKey Reaction MonitoredAdvantagesApplication to AMHA
Standard ATP/[³²P]PPi Exchange[³²P]PPiE + AA + ATP ⇆ E-(AA-AMP) + PPi (Exchange *PPi ↔ ATP*)Historical gold standardN/A (Reliant on discontinued [³²P]PPi)
[³²P]ATP/PPi Exchangeγ-[³²P]ATPE-(AA-AMP) + *PPi ⇆ E + AA + γ-[³²P]ATP (Reverse reaction)Uses readily available γ-[³²P]ATPValidated for AMHA, shows low activation kinetics

Codon Reassignment Strategies for Genetic Encoding in Synthetic Biology

Incorporating AMHA site-specifically, rather than globally replacing leucine, requires precise manipulation of the genetic code. This involves reassigning a specific codon to encode AMHA instead of its canonical meaning:1. Stop Codon Suppression (Amber Suppression): The most common strategy repurposes the UAG (amber) stop codon. This requires:* An orthogonal aminoacyl-tRNA synthetase/tRNA pair (O-pair): A tRNA that recognizes UAG (suppressor tRNA) and its cognate AARS must be engineered to be functionally independent of host AARSs and tRNAs. The AARS must be specifically mutated to selectively charge the orthogonal suppressor tRNA only with AMHA, not with canonical amino acids.* Engineering Orthogonality: O-pairs are typically derived from archaeal or other distantly related organisms (e.g., Methanocaldococcus jannaschii TyrRS/tRNA~CUA~ pair) and evolved via directed evolution for stringent AMHA specificity [4] [7].* Genetic Encoding: The target gene is mutated to introduce an in-frame UAG codon at the desired site of AMHA incorporation. Co-expression of the evolved O-pair specific for AMHA and the mutated target gene in the host cell results in site-specific insertion [4].2. Sense Codon Reassignment: Reassigning a leucine sense codon (e.g., CUA) offers potential advantages for incorporating multiple ncAAs or into genes requiring full-length expression without premature stops. However, it is more challenging:* Requires freeing the target codon from its natural use (e.g., via genome-wide codon replacement to synonymous codons).* Requires an O-pair where the tRNA recognizes the freed sense codon and the AROS is specific for AMHA.* Competes with the endogenous cognate tRNA charged with leucine.3. Quadruplet Codons: Using 4-base codons (e.g., AGGA) provides truly orthogonal coding units. This requires:* Engineering a cognate suppressor tRNA with an expanded anticodon loop.* An orthogonal AARS specific for AMHA.* Efficient decoding by the ribosome, which can be limiting [4] [7].4. Cell-Free Systems: Cell-free protein synthesis (CFPS) platforms offer exceptional flexibility for codon reassignment. They allow direct control over translation components (ribosomes, tRNAs, AARSs, energy sources) and bypass cellular uptake barriers. AMHA incorporation via stop codon suppression or even sense codon reassignment is often more efficient in CFPS than in living cells due to the absence of competing factors and the ability to add high concentrations of AMHA [7].

Table 3: Genetic Encoding Strategies for AMHA Incorporation

StrategyCodon UsedKey RequirementsAdvantagesChallenges for AMHA
Global Residue-Specific ReplacementLeucine CodonsLeu-auxotroph; High [AMHA]Simple; Incorporates AMHA throughout proteomeNo positional control; Potential protein misfolding
Stop Codon SuppressionUAG (Amber)Orthogonal AMHA-specific AARS/tRNA~CUA~ pairSite-specific; Compatible with full proteinsLower yields; Readthrough issues; O-pair evolution needed
Sense Codon Reassignmente.g., CUAGenome recoding to free codon; Orthogonal AMHA-specific AARS/tRNANo stop codon limitationHigh engineering complexity; Competition with cognate tRNA
Quadruplet Codone.g., AGGAtRNA with expanded anticodon; Orthogonal AMHA-specific AARSHigh orthogonalityLow ribosomal decoding efficiency

Properties

Product Name

(2S,4S)-2-amino-4-methylhexanoic acid

IUPAC Name

(2S,4S)-2-amino-4-methylhexanoic acid

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

InChI

InChI=1S/C7H15NO2/c1-3-5(2)4-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t5-,6-/m0/s1

InChI Key

MBZXSJWDBIIBLL-WDSKDSINSA-N

Canonical SMILES

CCC(C)CC(C(=O)O)N

Isomeric SMILES

CC[C@H](C)C[C@@H](C(=O)O)N

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